molecular formula C5H13NOS B14358299 2-(Dimethylaminomethylsulfanyl)ethanol CAS No. 92332-42-8

2-(Dimethylaminomethylsulfanyl)ethanol

Cat. No.: B14358299
CAS No.: 92332-42-8
M. Wt: 135.23 g/mol
InChI Key: PSXQPTBGOQHFNP-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethylsulfanyl)ethanol is an organic compound that features both an alcohol and an amine functional group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethylsulfanyl)ethanol typically involves the reaction of dimethylamine with 2-chloroethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the electrophilic carbon of the 2-chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethylsulfanyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylaminomethylsulfanyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethylsulfanyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biological molecules. Its amine and alcohol groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but lacks the sulfanyl group.

    2-(Methylamino)ethanol: Contains a methylamino group instead of a dimethylamino group.

    Ethanolamine: Contains an amino group instead of a dimethylamino group.

Uniqueness

2-(Dimethylaminomethylsulfanyl)ethanol is unique due to the presence of both the dimethylamino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows the compound to participate in a wider range of chemical reactions compared to its similar counterparts.

Properties

CAS No.

92332-42-8

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

2-[(dimethylamino)methylsulfanyl]ethanol

InChI

InChI=1S/C5H13NOS/c1-6(2)5-8-4-3-7/h7H,3-5H2,1-2H3

InChI Key

PSXQPTBGOQHFNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CSCCO

Origin of Product

United States

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